
5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Azepan-1-yl)pentan-1-amine” is a chemical that has a similar structure to the one you mentioned . It has an empirical formula of C11H24N2 and a molecular weight of 184.32 . It is provided in solid form .
Synthesis Analysis
While specific synthesis methods for “5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole” are not available, similar compounds such as “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” have been synthesized experimentally using the Petasis reaction .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. For “5-(Azepan-1-yl)pentan-1-amine”, the SMILES string representation is NCCCCCN1CCCCCC1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, and more. For “1-Azepan-1-yl-2-chloro-ethanone”, another similar compound, the molecular weight is 175.65600, the density is 1.112g/cm3, and the boiling point is 287.8ºC at 760 mmHg .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
A study by Rajanarendar et al. (2013) on the design, synthesis, and evaluation of novel dihydrobenzofuro isoxazolo azepin compounds revealed significant antimicrobial, potent anti-inflammatory, and analgesic activities. This research suggests the potential use of related compounds in developing new therapeutic agents for treating infections and inflammation (Rajanarendar et al., 2013).
Novel Heterocyclic Systems
Research by Astrat’ev et al. (2012) and Stepanov et al. (2012) demonstrated the synthesis of novel heterocyclic systems through unusual reactions involving nitro groups and nucleophilic displacement. These studies contribute to the advancement of organic chemistry by providing new methods for creating complex molecules with potential applications in various industries (Astrat’ev et al., 2012), (Stepanov et al., 2012).
Broad Spectrum Nitroheterocyclic Drugs
A comprehensive overview by Raether and Hänel (2003) on nitroheterocyclic drugs outlined their broad spectrum activity against protozoan and bacterial infections. This research emphasizes the importance of nitroheterocyclic compounds, including benzoxadiazole derivatives, in developing new treatments for a variety of infections (Raether & Hänel, 2003).
Monocyclic and Cascade Rearrangements
Makhova et al. (2004) investigated the monocyclic and cascade rearrangements of furoxan derivatives, providing insights into the synthesis of new heterocyclic systems. This research contributes to the understanding of the chemical behavior of such compounds and their potential applications in synthesizing new materials (Makhova et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3/c13-8-7-9(16-5-3-1-2-4-6-16)12(17(18)19)11-10(8)14-20-15-11/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQWGCPKOACRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

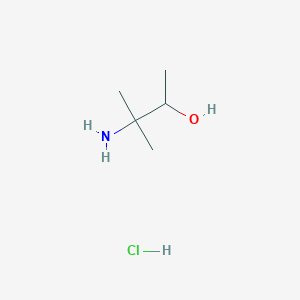
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)
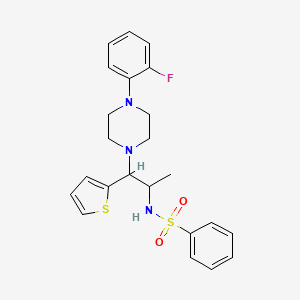



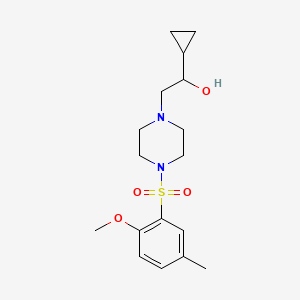


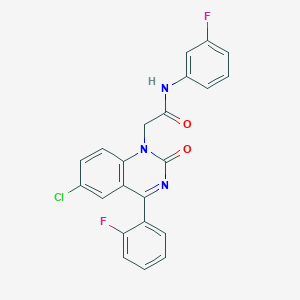
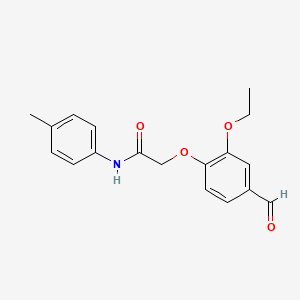
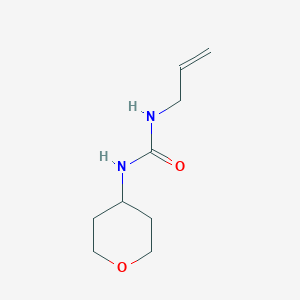
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)
